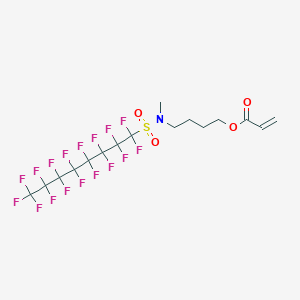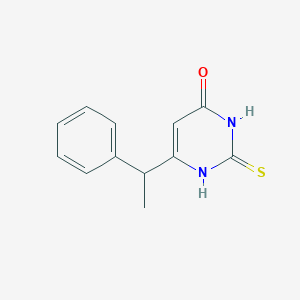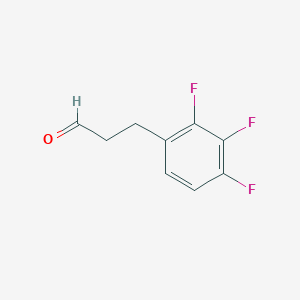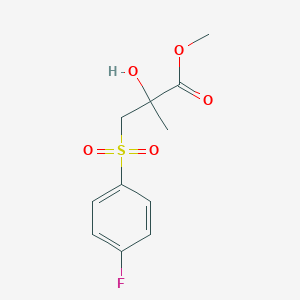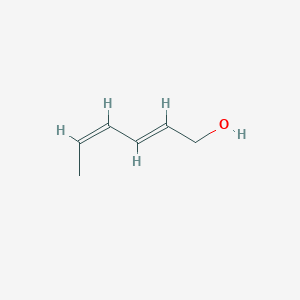
(2E,4Z)-hexa-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4Z)-hexa-2,4-dien-1-ol is an organic compound with the molecular formula C6H10O. It is a type of alcohol with a conjugated diene system, which means it has alternating double and single bonds between carbon atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-hexa-2,4-dien-1-ol can be achieved through several methods. One common approach involves the use of alkyne elementometalation followed by palladium-catalyzed cross-coupling reactions. For instance, the Negishi coupling method can be employed to achieve high stereoselectivity in the synthesis of conjugated dienes . Another method involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones, activated by boron trifluoride diethyl etherate, to produce the desired dienoic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yield and purity. The use of palladium catalysts in cross-coupling reactions is a common industrial approach due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E,4Z)-hexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group into a chloride.
Major Products
The major products formed from these reactions include:
Oxidation: Hexa-2,4-dienoic acid or hexa-2,4-dienal.
Reduction: Hexane-2,4-diol.
Substitution: Hexa-2,4-dienyl chloride.
Scientific Research Applications
(2E,4Z)-hexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of polymers and other materials due to its reactive diene system.
Mechanism of Action
The mechanism by which (2E,4Z)-hexa-2,4-dien-1-ol exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene system. This system allows for electron delocalization, making the compound highly reactive. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-hexa-2,4-dien-1-ol: This isomer has a different configuration of the double bonds, which can lead to different reactivity and properties.
Hexa-2,4-dien-1-ol: Without the specific (E,Z) configuration, this compound may have different stereochemical properties.
Uniqueness
(2E,4Z)-hexa-2,4-dien-1-ol is unique due to its specific (E,Z) configuration, which influences its reactivity and interactions with other molecules. This configuration can affect the compound’s stability, reactivity, and overall chemical behavior, making it distinct from its isomers and other similar compounds.
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(2E,4Z)-hexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2-,5-4+ |
InChI Key |
MEIRRNXMZYDVDW-AWYLAFAOSA-N |
Isomeric SMILES |
C/C=C\C=C\CO |
Canonical SMILES |
CC=CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)
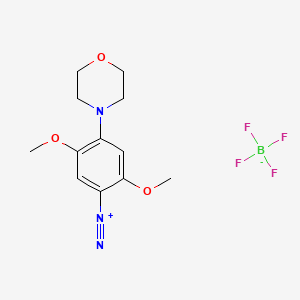
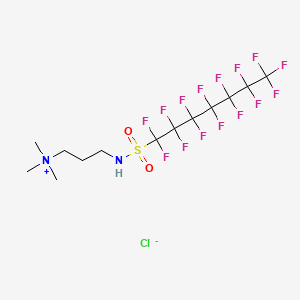
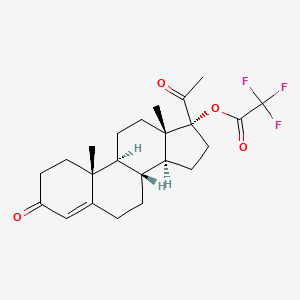
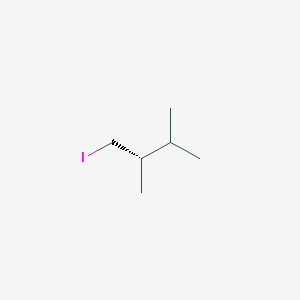
![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
